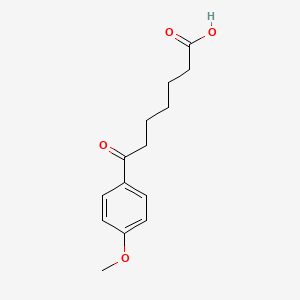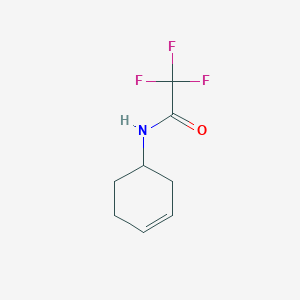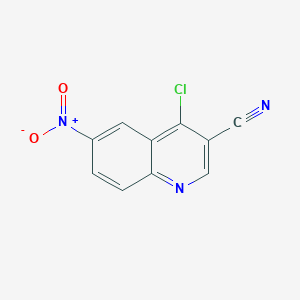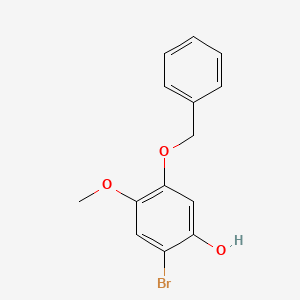
Methyl 5-bromo-2-(trifluoromethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-2-(trifluoromethoxy)benzoate” is a chemical compound with the CAS Number: 773874-13-8 . It has a molecular weight of 299.04 . The IUPAC name for this compound is methyl 5-bromo-2-(trifluoromethoxy)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-2-(trifluoromethoxy)benzoate” is1S/C9H6BrF3O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(trifluoromethoxy)benzoate” is a solid or liquid at room temperature . The compound should be stored sealed in a dry environment at room temperature .Applications De Recherche Scientifique
Synthesis of Trifluoromethoxylated Compounds
Methyl 5-bromo-2-(trifluoromethoxy)benzoate serves as a pivotal synthetic intermediate in the production of trifluoromethoxylated aromatic compounds, which are challenging to synthesize due to the reactivity of the trifluoromethoxy group. A notable application is in the facile synthesis of ortho-trifluoromethoxylated aniline derivatives using Togni reagent II. These derivatives are valuable for developing new pharmaceuticals, agrochemicals, and functional materials due to their pharmacological and biological properties (Feng & Ngai, 2016).
Nucleophilic Substitution and Aryne Chemistry
This compound also plays a role in exploring nucleophilic substitution reactions and aryne chemistry. For instance, the generation and trapping of arynes, intermediates in these reactions, can lead to the synthesis of novel organofluorine compounds. The versatility of such intermediates offers access to a variety of new compounds with potential applications across different scientific fields, including organic synthesis and material science (Castagnetti & Schlosser, 2001).
Development of Agrochemicals
The chemical's structural modification capabilities enable the synthesis of novel acaricides like amidoflumet. The compound's design allows for specific interactions with biological targets, showcasing its potential in developing new agrochemical formulations to address pest resistance issues (Kimura & Hourai, 2005).
Fluorination Techniques
Further, it contributes to the development of new fluorination techniques. Such techniques are crucial for creating fluorinated organic molecules, which are increasingly important in pharmaceuticals, agrochemicals, and materials science due to their unique properties, such as high lipophilicity and stability (Gaidarzhy et al., 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
methyl 5-bromo-2-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAXIDPRPKZATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455953 |
Source


|
| Record name | Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
CAS RN |
773874-13-8 |
Source


|
| Record name | Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773874-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














